Indium(III) nitrate trihydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indium(III) nitrate trihydrate is a crystalline Indium source compatible with nitrates and lower (acidic) pH . It is generally soluble in water and can form a flammable mixture when mixed with hydrocarbons . It can be used as a precursor to synthesize indium oxide nanomaterials .

Synthesis Analysis

Indium(III) nitrate hydrate is produced by the dissolution of indium metal in concentrated nitric acid followed by evaporation of the solution . It can also be used to prepare Pd-based bimetallic catalysts for nitrate reduction .Molecular Structure Analysis

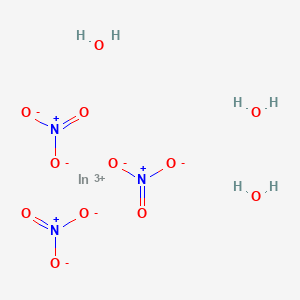

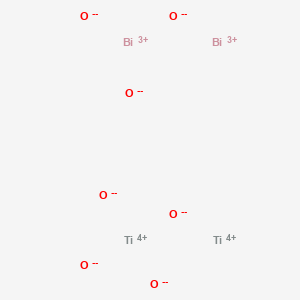

The nitrate anion is a univalent (-1 charge) polyatomic ion composed of a single nitrogen atom ionically bound to three oxygen atoms (Symbol: NO3) for a total formula weight of 62.05 . The molecular weight of this compound is 300.83 (anhydrous basis) .Chemical Reactions Analysis

In concentrated In(NO3)3 solutions, In3+ can exist in the form of both an inner-sphere complex, [In(OH2)5ONO2]2+ and an outer-sphere complex [In(OH2)63+·NO3−]. Upon dilution, the inner-sphere complex dissociates and the amount of the outer-sphere complex increases .Physical And Chemical Properties Analysis

This compound is a white solid with a density of 2.43 g/cm3 (pentahydrate) . It is soluble in water . It decomposes at 100 °C (212 °F; 373 K) (hydrate) .科学的研究の応用

Structure Determination in Aqueous Solutions : Indium(III) nitrate trihydrate plays a role in the structure determination of hydrated metal ions in aqueous solutions. Studies have used large-angle X-ray scattering (LAXS) and extended X-ray absorption fine structure (EXAFS) techniques to determine the structure of hydrated gallium(III), indium(III), and chromium(III) ions in aqueous nitrate solutions (Lindqvist-Reis et al., 1998).

Formation of Anionic and Cationic Complexes : Research has found that indium(III) nitrate crystallizes from aqueous nitric acid to form anionic and cationic complexes. This property is significant in understanding the behavior of indium in various chemical processes (Tuck et al., 1966).

Low-Temperature Formation of Metal Oxide Thin Films : this compound is crucial in the formation of high-quality oxide semiconductor films at low temperatures. Its decomposition at low temperature forms hexaaqua indium(III) cations, which are key for realizing high-quality oxide films (Rim et al., 2015).

Electrochemical Studies : It is used in electrochemical studies, such as observing electrochemical oscillations during the reduction of indium(III) in dilute nitrate solutions (Kariuki & Dewald, 1998).

Analysis of Small Inorganic Anions : this compound is utilized in isotachophoresis for the determination of small inorganic anions, manipulating their effective mobilities through complexation reactions (Prest & Fielden, 2008).

Study of Oxide Thin Film Properties : It's used in the study of the physical properties of indium oxide (In2O3) thin films, particularly in understanding how different precursor concentrations affect these properties (Lau et al., 2015).

Understanding Toxicological Profiles : Studies have investigated the molecular effects of indium nitrate on zebrafish embryos, providing insights into its potential ecotoxicological implications (Brun et al., 2014).

Catalysis in Nitrate Reduction : Indium-decorated palladium nanoparticle catalysts, involving indium(III) nitrate, have been explored for their efficiency in treating nitrate-contaminated waters, showing significant nitrate catalytic reduction activity (Guo et al., 2018).

Preparation of Indium Oxide Nanoparticles : Indium(III) nitrate is used in the chemical synthesis of indium oxide nanoparticles, which have applications in electronics and gas sensing (Chandradass et al., 2011).

Synthesis of Nano-Sized Indium Oxide Powder : It's used in the synthesis of nano-sized indium oxide powder via a polymer solution route, demonstrating its versatility in nanoparticle preparation (Pantilimon et al., 2016).

作用機序

Safety and Hazards

将来の方向性

Indium(III) nitrate trihydrate can be used as a precursor to synthesize indium oxide nanomaterials . It can also be used to prepare Pd-based bimetallic catalysts for nitrate reduction . Indium(III) complexes are reported to have displayed a good performance in all these biological and medical applications .

特性

IUPAC Name |

indium(3+);trinitrate;trihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/In.3NO3.3H2O/c;3*2-1(3)4;;;/h;;;;3*1H2/q+3;3*-1;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDZMISZAKTZFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.[In+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6InN3O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.88 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Ethynyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1144146.png)